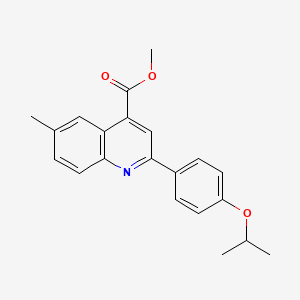![molecular formula C17H23FN2O2 B6076988 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide, also known as Fluorafinil, is a nootropic compound that has gained significant attention in scientific research. It is a derivative of modafinil, a well-known wakefulness-promoting agent. Fluorafinil has been found to have similar effects to modafinil, but with improved potency and duration of action.
Mécanisme D'action
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide acts as a wakefulness-promoting agent by increasing the levels of dopamine, norepinephrine, and histamine in the brain. It also affects the levels of GABA, a neurotransmitter that plays a role in regulating sleep and wakefulness. The exact mechanism of action of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide has been found to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function, memory, and attention. It also affects the levels of GABA, a neurotransmitter that plays a role in regulating sleep and wakefulness. Additionally, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide in lab experiments is its potency and duration of action. It has been found to have a longer half-life than modafinil, which makes it more effective in promoting wakefulness and cognitive function. However, one limitation of using N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide is its high cost and complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide and its effects on neurotransmitter systems in the brain. Finally, more studies are needed to evaluate the safety and efficacy of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide in humans, particularly in the long-term.
Méthodes De Synthèse
The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide involves the reaction of 4-fluoroacetophenone with 2-(2-oxo-1-pyrrolidinyl)acetic acid, followed by the addition of 2,2-dimethylpropanoyl chloride. The resulting compound is then purified to obtain pure N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide. The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide has been extensively studied for its potential use as a cognitive enhancer. It has been found to improve cognitive function, memory, and attention in animal models and humans. Additionally, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide has been found to have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)19-14-10-15(21)20(11-14)9-8-12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLNYBQYHKYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)